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molecular formula C17H20N2OS B8304497 3-Methyl-alpha-(2-phenylbutyl)imidazo[2,1-b]thiazole-5-methanol

3-Methyl-alpha-(2-phenylbutyl)imidazo[2,1-b]thiazole-5-methanol

Cat. No. B8304497
M. Wt: 300.4 g/mol
InChI Key: CRIMTKYNELFBKE-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

Magnesium (0.15 g) in ether (15 mL) was treated with 1-bromo-4-phenylbutane (prepared by the procedure described in Kamijo et al., Chem. Phar. Bull., 1983, 31, 4189) (1.50 g) at 0° and the mixture was reacted at 25° for 2.5 hours. The suspension was cooled to 0°, solid 3-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde (FIG. C-6) (0.332 g) was added and the mixture was reacted at 25° for 3 hours. The solution was decanted into 5% NH4Cl solution and extracted with ethyl acetate. The extract was dried, evaporated and the residue (0.55 g) was crystallized from acetonitrile solution to yield pure 3-Methyl-α-(4-phenylbutyl)imidazo-[2,1-b]thiazole-5-methanol (FIG. C-7) (0.39 g), m.p. 120-121°.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]1[N:15]2[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[C:16]2[S:17][CH:18]=1>CCOCC>[CH3:13][C:14]1[N:15]2[C:21]([CH:22]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[OH:23])=[CH:20][N:19]=[C:16]2[S:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.332 g
Type
reactant
Smiles
CC=1N2C(SC1)=NC=C2C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure
CUSTOM
Type
CUSTOM
Details
, 1983, 31, 4189) (1.50 g) at 0° and the mixture was reacted at 25° for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 0°
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 25° for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted into 5% NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue (0.55 g) was crystallized from acetonitrile solution

Outcomes

Product
Name
Type
product
Smiles
CC=1N2C(SC1)=NC=C2C(O)CCCCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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